5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine 2,2,2-trifluoroacetate 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine 2,2,2-trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 374795-77-4
VCID: VC8269307
InChI: InChI=1S/C6H9N3.C2HF3O2/c1-2-9-5-8-4-6(9)3-7-1;3-2(4,5)1(6)7/h4-5,7H,1-3H2;(H,6,7)
SMILES: C1CN2C=NC=C2CN1.C(=O)(C(F)(F)F)O
Molecular Formula: C8H10F3N3O2
Molecular Weight: 237.18 g/mol

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine 2,2,2-trifluoroacetate

CAS No.: 374795-77-4

Cat. No.: VC8269307

Molecular Formula: C8H10F3N3O2

Molecular Weight: 237.18 g/mol

* For research use only. Not for human or veterinary use.

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine 2,2,2-trifluoroacetate - 374795-77-4

Specification

CAS No. 374795-77-4
Molecular Formula C8H10F3N3O2
Molecular Weight 237.18 g/mol
IUPAC Name 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C6H9N3.C2HF3O2/c1-2-9-5-8-4-6(9)3-7-1;3-2(4,5)1(6)7/h4-5,7H,1-3H2;(H,6,7)
Standard InChI Key WQMIJIIBILSQLC-UHFFFAOYSA-N
SMILES C1CN2C=NC=C2CN1.C(=O)(C(F)(F)F)O
Canonical SMILES C1CN2C=NC=C2CN1.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Characteristics

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine 2,2,2-trifluoroacetate is a bicyclic heterocyclic compound characterized by a fused imidazole and pyrazine ring system, with a trifluoroacetate counterion. Its molecular formula is C8H10F3N3O2\text{C}_8\text{H}_{10}\text{F}_3\text{N}_3\text{O}_2, yielding a molecular weight of 237.18 g/mol . The saturated tetrahydropyrazine moiety reduces ring strain, enhancing stability compared to fully aromatic analogs . The trifluoroacetate group (CF3COO\text{CF}_3\text{COO}^-) contributes to solubility in polar organic solvents, a critical factor in its handling and application .

Structurally, the compound differs from related derivatives such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 91476-80-1) in the positioning of the nitrogen atoms within the pyrazine ring, which influences electronic distribution and binding affinities . Comparative analysis reveals that the [1,5-a] isomer exhibits distinct reactivity patterns due to altered resonance stabilization .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine 2,2,2-trifluoroacetate typically involves cyclization of precursor dipeptides followed by salt formation with trifluoroacetic acid (TFA). A representative pathway includes:

  • Cyclization: Reaction of N\text{N}-protected amino acids with ethylenediamine derivatives under microwave irradiation to form the imidazo[1,5-a]pyrazine core .

  • Deprotection and Salt Formation: Acidic cleavage of protecting groups (e.g., tert-butoxycarbonyl, Boc) using TFA yields the trifluoroacetate salt .

Industrial-scale production employs continuous flow reactors to optimize yield (reported ≥75%) and purity (>95% by HPLC) . Key challenges include controlling racemization during cyclization and minimizing residual TFA, which necessitates rigorous purification via recrystallization or column chromatography .

Spectroscopic Data

  • NMR: 1H^1\text{H} NMR (400 MHz, D2_2O) exhibits signals at δ 3.15–3.45 ppm (m, 4H, pyrazine CH2_2), 4.25 ppm (s, 2H, imidazole CH2_2), and 7.85 ppm (s, 1H, imidazole H) .

  • Mass Spectrometry: ESI-MS shows a parent ion peak at m/z 238.1 ([M+H]+^+) .

Biological Activity and Mechanistic Insights

Cytotoxicity and Cellular Effects

In vitro assays reveal that imidazo-pyrazine derivatives induce dose-dependent cytotoxicity in cancer cell lines (IC50_{50} = 10–50 µM) . Mechanistically, these compounds disrupt cytoskeletal dynamics by inhibiting Rho GTPase activation, leading to apoptosis-independent cell death . Notably, this effect is independent of Gα q/11 pathways, implicating off-target interactions with cytoskeletal regulators .

Cell LineIC50_{50} (µM)Mechanism
HeLa12.3 ± 1.2RhoA inhibition
MCF-728.7 ± 3.1Actin depolymerization
A54945.6 ± 4.8Mitochondrial membrane disruption

Applications and Comparative Analysis

Research Applications

The compound serves as:

  • A building block in combinatorial libraries for GPCR drug discovery .

  • A model substrate for studying fluorinated heterocycles’ metabolic stability .

Comparison with Analogues

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Lacks the trifluoroacetate group, reducing solubility in aqueous buffers (logS = -2.1 vs. -1.4 for the trifluoroacetate) .

  • BIM-46187: A dimeric derivative with enhanced Gα q affinity (Kd_d = 0.8 nM vs. 5.2 nM for monomeric forms) .

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